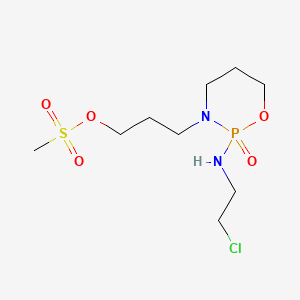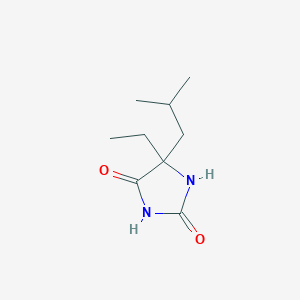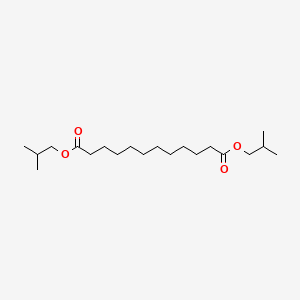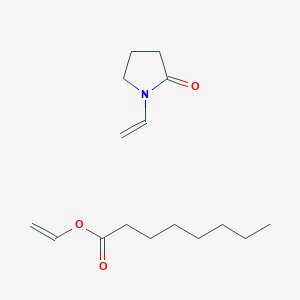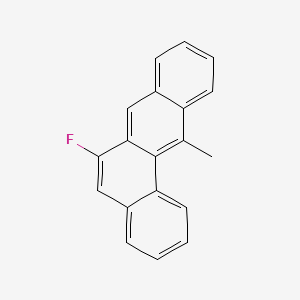
Benz(a)anthracene, 6-fluoro-12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 6-fluoro-12-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 12th position on the benz(a)anthracene structure. Polycyclic aromatic hydrocarbons are known for their complex ring structures and are often studied for their chemical properties and potential health effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 6-fluoro-12-methyl- typically involves the fluorination and methylation of benz(a)anthracene. One common method is the electrophilic aromatic substitution reaction, where benz(a)anthracene is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like silver fluoride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives often involves large-scale electrophilic substitution reactions. The process is optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts to ensure efficient fluorination and methylation.
Types of Reactions:
Oxidation: Benz(a)anthracene, 6-fluoro-12-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: The compound can undergo further substitution reactions, where additional functional groups are introduced. Common reagents for these reactions include halogens, alkylating agents, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced polycyclic aromatic hydrocarbons.
Substitution: Various substituted benz(a)anthracene derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene, 6-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of benz(a)anthracene, 6-fluoro-12-methyl- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
- Benz(a)anthracene
- Benz(a)anthracene, 6-methyl-
- Benz(a)anthracene, 12-methyl-
- Benz(a)anthracene, 6-chloro-
Comparison: Benz(a)anthracene, 6-fluoro-12-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological interactions compared to other benz(a)anthracene derivatives. The fluorine atom increases the compound’s electronegativity and can influence its metabolic stability, while the methyl group can affect its hydrophobicity and binding affinity to biological targets.
Propriétés
Numéro CAS |
37388-43-5 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
6-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3 |
Clé InChI |
IOKFVZRGRMVBDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C=C(C2=CC4=CC=CC=C14)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


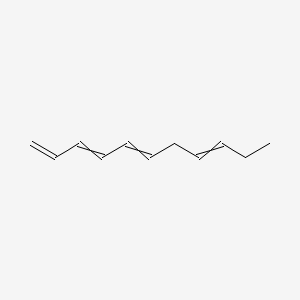
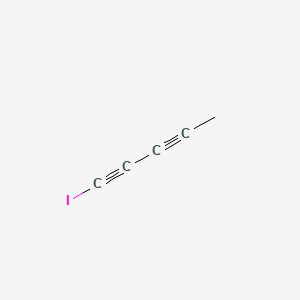
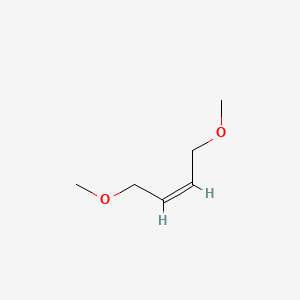

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
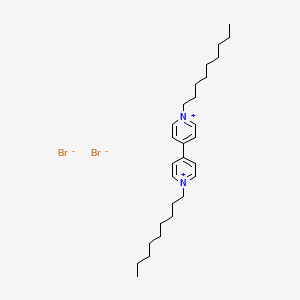

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
